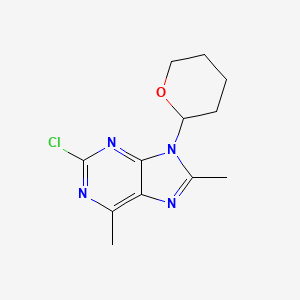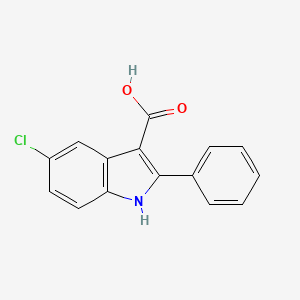
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure, characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyrazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a chlorinating agent to introduce the chlorine atoms at the 3 and 5 positions of the pyrazinone ring. The methyl group is then introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents. The reaction conditions usually require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium thiolate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or demethylated products
科学的研究の応用
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dichloro-6-(4-chlorophenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3,5-Dichloro-6-(4-bromophenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a bromine atom instead of a fluorine atom.
3,5-Dichloro-6-(4-methylphenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
3,5-dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-2-4-7(14)5-3-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChIキー |
GMXWDDOLHFCHHR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
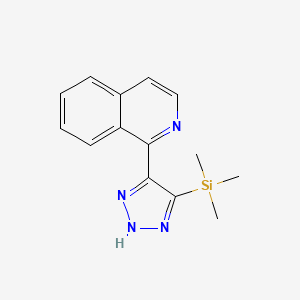
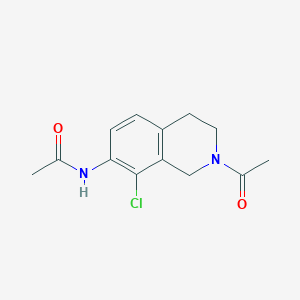
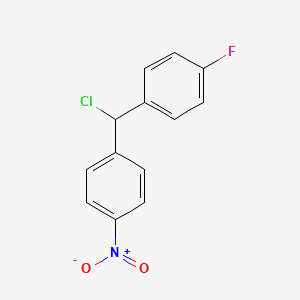


![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)

![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
